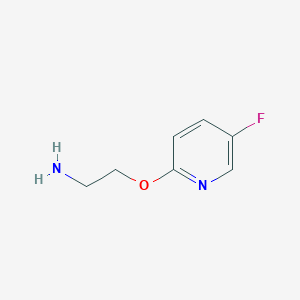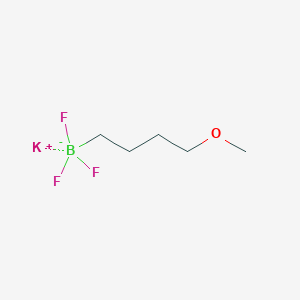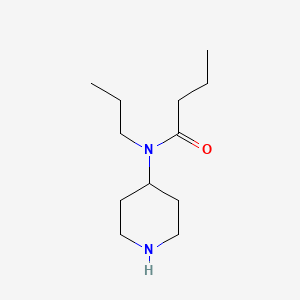
(S)-1-(4,4-Difluorocyclohexyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4,4-difluorocyclohexyl)ethan-1-amine is an organic compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4,4-difluorocyclohexyl)ethan-1-amine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexane ring.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Amination: The amine group can be introduced through reductive amination, where a carbonyl compound reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of (1S)-1-(4,4-difluorocyclohexyl)ethan-1-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency and selectivity of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to an alkylamine or other reduced forms.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of alkylamines.
Substitution: Formation of substituted cyclohexyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity due to the presence of fluorine atoms.
Biology and Medicine:
- Potential applications in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
- Investigated for its potential as a ligand in receptor binding studies.
Industry:
- Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of (1S)-1-(4,4-difluorocyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, potentially enhancing its biological activity. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.
1-(4,4-difluorocyclohexyl)methanamine: A structurally similar compound with a methanamine group instead of ethan-1-amine.
Uniqueness:
- The specific stereochemistry of (1S)-1-(4,4-difluorocyclohexyl)ethan-1-amine can result in unique interactions with biological targets, potentially leading to different pharmacological effects compared to its enantiomer.
- The presence of two fluorine atoms on the cyclohexyl ring can significantly alter the compound’s chemical and physical properties, making it distinct from other cyclohexylamines.
Properties
Molecular Formula |
C8H15F2N |
|---|---|
Molecular Weight |
163.21 g/mol |
IUPAC Name |
(1S)-1-(4,4-difluorocyclohexyl)ethanamine |
InChI |
InChI=1S/C8H15F2N/c1-6(11)7-2-4-8(9,10)5-3-7/h6-7H,2-5,11H2,1H3/t6-/m0/s1 |
InChI Key |
PQXBNSCUACNFMG-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)(F)F)N |
Canonical SMILES |
CC(C1CCC(CC1)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B13528930.png)


![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)




![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)
![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)


![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)

